One of the primary applications of BTMOS lies in organic synthesis as a protecting group for reactive functional groups like hydroxyls (-OH) in alcohols, amines (NH2), thiols (SH) and carboxylic acids (COOH) []. These functional groups can be problematic during certain reactions. BTMOS offers several advantages:
BTMOS can serve as a precursor for the synthesis of various silylated materials with unique properties. These materials find applications in different scientific disciplines:
Bis(trimethylsiloxy)dichlorosilane is a silicon-based compound with the chemical formula C₆H₁₈Cl₂O₂Si₃. It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms bonded to silicon atoms. This compound is primarily utilized as a blocking agent in organic synthesis, particularly for protecting reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. Its unique structure allows it to serve as an effective reagent in various
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
The synthesis of bis(trimethylsiloxy)dichlorosilane typically involves the following methods:
Bis(trimethylsiloxy)dichlorosilane has a range of applications:
Interaction studies involving bis(trimethylsiloxy)dichlorosilane focus on its reactivity with various functional groups in organic compounds. Research has shown that it effectively reacts with alcohols and phenols, leading to the formation of more stable siloxane structures. These interactions are critical for understanding how this compound can be utilized in synthetic pathways and material formulations .
Several compounds share similarities with bis(trimethylsiloxy)dichlorosilane, particularly in terms of structure and reactivity. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Trimethylchlorosilane | Contains three methyl groups and one chlorine | Simpler structure; less versatile than bis(trimethylsiloxy)dichlorosilane |
Dimethyldichlorosilane | Two methyl groups; two chlorine atoms | More reactive towards moisture; less stable |
Bis(dimethylsiloxy)dimethyldichlorosilane | Contains dimethyl groups; two chlorine atoms | Offers different protective capabilities compared to bis(trimethylsiloxy)dichlorosilane |
Each of these compounds possesses unique properties that influence their utility in chemical synthesis and materials science, but bis(trimethylsiloxy)dichlorosilane stands out due to its effectiveness as a protecting group and its stability under various reaction conditions.
Bis(trimethylsiloxy)dichlorosilane consists of a trisiloxane framework with the following substituents:
This structure imparts unique electronic and steric properties. The electron-withdrawing chlorine atoms enhance the electrophilicity of the silicon center, while the bulky trimethylsiloxy groups provide steric protection, modulating reactivity.
The compound is systematically named 3,3-dichloro-1,1,1,5,5,5-hexamethyltrisiloxane, reflecting the positions of substituents on the trisiloxane backbone. The numbering prioritizes the central silicon atom as position 1, with substituents assigned sequentially.
Position | Substituent | Quantity |
---|---|---|
1 | Trimethylsiloxy (O–Si(CH$$3$$)$$3$$) | 2 |
3 | Chlorine (Cl) | 2 |
1,5,5,5 | Methyl (CH$$_3$$) | 6 |
Table 1: Substituent distribution in bis(trimethylsiloxy)dichlorosilane.
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 277.37 g/mol | |
Boiling point | 173°C (at 760 mmHg) | |
Density | 1.0017 g/mL (25°C) | |
Refractive index | 1.3983 (20°C) | |
Flash point | 54°C | |
Melting point | -53°C |
Table 2: Physical properties of bis(trimethylsiloxy)dichlorosilane.
The compound’s volatility and low melting point facilitate its use in gas-phase reactions and low-temperature applications.
Bis(trimethylsiloxy)dichlorosilane exhibits a distinctive trisiloxane architecture characterized by a central silicon atom bearing two chlorine substituents and flanked by two trimethylsiloxy groups. The molecular formula C₆H₁₈Cl₂O₂Si₃ corresponds to a molecular weight of 277.37 g/mol [2] [3]. The structural framework can be represented by the SMILES notation CSi(C)OSi(Cl)OSi(C)C, which delineates the linear arrangement of three silicon centers connected via siloxane linkages [3] [4].
The central silicon atom adopts a tetrahedral geometry with two chlorine atoms occupying adjacent coordination sites, while the remaining two positions are occupied by oxygen atoms that bridge to the terminal trimethylsilyl groups. This configuration results in a Si-Cl bond count of two and a Si-O bond count of two within the central silicon environment . The terminal silicon atoms maintain tetrahedral coordination through three methyl groups and one oxygen bridge connection to the central silicon center.
The compound is systematically named as 3,3-dichloro-1,1,1,5,5,5-hexamethyltrisiloxane, reflecting its structural organization within the broader trisiloxane family [2] [6] [3]. The InChI key YQPFMTIZDAWFAC-UHFFFAOYSA-N provides a unique molecular identifier for computational and database applications [3] [4].
The stereoelectronic properties of bis(trimethylsiloxy)dichlorosilane are governed by the electronic interactions between the silicon-oxygen backbone and the chlorine substituents. The siloxane bonds exhibit distinctive electronic characteristics that influence the molecular reactivity profile. Research on related siloxane systems demonstrates that silicon-oxygen bonds possess unique electronic properties that differ significantly from carbon-oxygen analogues [7].
The presence of two chlorine atoms on the central silicon creates an electron-withdrawing environment that enhances the electrophilic character of the silicon center. This electronic configuration facilitates nucleophilic attack at the silicon atom, particularly in hydrolysis and substitution reactions. The trimethylsiloxy groups provide steric bulk and electron-donating effects through hyperconjugation, which modulates the reactivity of the central dichlorosilane moiety [8].
The stereoelectronic effects manifest in the compound's enhanced hydrolytic sensitivity compared to simple chlorosilanes. The electron-rich oxygen atoms in the siloxane linkages can participate in intramolecular coordination interactions, potentially stabilizing transition states during nucleophilic substitution processes. These stereoelectronic considerations are fundamental to understanding the compound's behavior in various chemical transformations and its utility as a protecting group reagent [9] [8].
Bis(trimethylsiloxy)dichlorosilane exists as a colorless liquid at ambient conditions, with a melting point of -53°C and a boiling point of 173°C [2] [6] [10]. The liquid phase stability across a broad temperature range (226°C span from melting to boiling) reflects the molecular structure's thermal resilience and the moderate intermolecular forces present in the system.
The compound exhibits a density range of 0.995 to 1.0017 g/mL at 25°C, indicating slight variations depending on purity and measurement conditions [2] [3] [10]. The refractive index values span 1.398 to 1.3984 at 20°C, consistent with the molecular composition and polarizability characteristics [2] [6] [3]. These optical properties reflect the electronic structure contributions from both the silicon-oxygen framework and the halogen substituents.
Vapor pressure measurements indicate 12 mmHg at 57°C, demonstrating moderate volatility that necessitates appropriate storage and handling protocols [6]. The flash point of 54.4°C classifies the compound as a flammable liquid requiring careful temperature control during processing and storage [2] [6] [3]. Recommended storage temperatures of 2-8°C ensure long-term stability while minimizing vapor formation and potential decomposition pathways [3] [4].
The thermal behavior analysis reveals that bis(trimethylsiloxy)dichlorosilane maintains structural integrity under controlled conditions but exhibits sensitivity to elevated temperatures in the presence of moisture or reactive nucleophiles. Phase transition studies on related dichlorosilane systems demonstrate that thermal decomposition pathways typically involve silicon-chlorine bond cleavage and subsequent polymerization reactions [11] [12].
The spectroscopic characterization of bis(trimethylsiloxy)dichlorosilane relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with distinct resonances observed for the trimethylsilyl groups, central silicon environment, and bridging oxygen atoms [13] [14].
Infrared spectroscopy reveals characteristic absorption bands associated with the Si-O stretching vibrations, Si-C stretching modes, and C-H deformation patterns typical of trimethylsilyl groups. The Si-Cl stretching frequencies provide diagnostic information for the dichlorosilane functionality, while the siloxane bridge vibrations appear in the characteristic 1000-1100 cm⁻¹ region [15] [16].
The spectroscopic fingerprint includes distinctive features in the ²⁹Si NMR spectrum, where the central silicon atom bearing two chlorine substituents exhibits a characteristic chemical shift distinct from the terminal trimethylsilicon environments. The coupling patterns and integration ratios provide quantitative confirmation of the molecular structure and purity assessment [13].
Mass spectrometric analysis yields molecular ion peaks consistent with the expected molecular weight of 277.37 g/mol, along with characteristic fragmentation patterns involving loss of trimethylsilyl groups and chlorine atoms. These spectroscopic data collectively provide unambiguous structural identification and enable quantitative analysis in synthetic applications [17].
Bis(trimethylsiloxy)dichlorosilane exhibits rapid hydrolytic reactivity when exposed to water or moisture, leading to the formation of silanol intermediates and hydrochloric acid as primary products [6] [18]. The hydrolysis mechanism proceeds through nucleophilic attack of water molecules at the electron-deficient silicon center, facilitated by the electron-withdrawing effects of the chlorine substituents.
The initial hydrolysis step involves the replacement of silicon-chlorine bonds with silicon-hydroxyl groups, generating hydrogen chloride as a byproduct. The reaction stoichiometry indicates that complete hydrolysis of both chlorine atoms produces two equivalents of hydrochloric acid per molecule of the original compound [18]. This process occurs rapidly under ambient conditions, necessitating anhydrous storage and handling protocols.
Subsequent condensation reactions of the resulting silanol intermediates can lead to the formation of polysiloxane structures through intermolecular Si-O-Si bond formation. The degradation pathway complexity increases with extended exposure to moisture, potentially yielding cyclic and linear polysiloxane oligomers as observed in related dichlorosilane systems [19] [18].
The hydrolytic instability requires careful consideration in synthetic applications, where the compound must be protected from atmospheric moisture to maintain reactivity and prevent premature decomposition. The violent reaction with water, accompanied by the release of corrosive hydrogen chloride fumes, presents significant safety considerations for handling and storage [6] [20].
The nucleophilic substitution reactivity of bis(trimethylsiloxy)dichlorosilane encompasses a broad range of transformations involving alcohols, phenols, and other oxygen-containing nucleophiles. The compound readily undergoes etherification reactions with alcohols to form bis(trimethylsiloxy)dialkoxysilanes, demonstrating the accessibility of the silicon center for nucleophilic attack .
The substitution mechanism proceeds through direct displacement of chloride ions by incoming nucleophiles, with the reaction rate enhanced by the electron-withdrawing nature of the chlorine substituents and the stereoelectronic effects of the siloxane framework. Common alcohols including methanol, ethanol, propanol, and butanol have been successfully employed in these transformations .
Phenolic nucleophiles exhibit similar reactivity patterns, yielding bis(trimethylsiloxy)diphenoxysilanes through analogous substitution pathways. The reaction conditions typically require the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the substitution process . This base requirement reflects the ionic nature of the leaving group and the need to drive the equilibrium toward product formation.
Flammable;Corrosive